molecular formula C8H7FN2 B1343636 6-Fluoro-1H-indol-4-amine CAS No. 885518-25-2

6-Fluoro-1H-indol-4-amine

Cat. No.: B1343636
CAS No.: 885518-25-2
M. Wt: 150.15 g/mol
InChI Key: XSFWKDMLYWEBHG-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-4-amine is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position of the indole ring enhances its chemical properties, making it a valuable compound for various applications.

Biochemical Analysis

Biochemical Properties

6-Fluoro-1H-indol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The fluorine atom in this compound enhances its binding affinity to these enzymes, leading to altered metabolic pathways .

Additionally, this compound has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction can modulate neurotransmitter release and has implications for the treatment of neurological disorders . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This can lead to changes in neurotransmitter release, affecting mood, cognition, and behavior . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .

The compound also affects gene expression by modulating the activity of transcription factors. For example, it can activate the aryl hydrocarbon receptor (AhR), leading to changes in the expression of genes involved in detoxification and immune response . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific isoform . This binding alters the enzyme’s conformation and affects its catalytic activity, resulting in changes in the metabolism of various substrates.

This compound also interacts with serotonin receptors, particularly the 5-HT2A receptor, through hydrogen bonding and hydrophobic interactions . This binding modulates receptor activity and influences downstream signaling pathways, leading to changes in neurotransmitter release and cellular responses.

Additionally, the compound can activate the aryl hydrocarbon receptor (AhR) by binding to its ligand-binding domain . This activation leads to the translocation of AhR to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences, resulting in changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to a decrease in its biological activity and efficacy.

Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and cellular metabolism . These long-term effects are particularly relevant in the context of chronic diseases and long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect. For example, in cancer models, a minimum concentration of this compound is needed to induce apoptosis and inhibit tumor growth . Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effect and may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, where it is hydroxylated and oxidized to form various metabolites. These metabolites can then undergo phase II metabolism, involving conjugation reactions such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion .

The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels. For example, the compound can inhibit the activity of certain enzymes involved in glycolysis, leading to a decrease in glycolytic flux and an accumulation of glycolytic intermediates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters, such as organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments .

The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.

For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . In the nucleus, the compound can interact with transcription factors and modulate gene expression . These subcellular localizations are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indol-4-amine typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 1H-indol-4-amine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes nitration, reduction, and fluorination steps under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated indole ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Fluoro-1H-indol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing selective serotonin reuptake inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    1H-indol-4-amine: The non-fluorinated parent compound.

    5-Fluoro-1H-indol-4-amine: A similar compound with the fluorine atom at the 5th position.

    6-Chloro-1H-indol-4-amine: A chlorinated analog.

Uniqueness: 6-Fluoro-1H-indol-4-amine is unique due to the presence of the fluorine atom at the 6th position, which significantly alters its chemical and biological properties compared to its non-fluorinated and other halogenated analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFWKDMLYWEBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646107
Record name 6-Fluoro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-25-2
Record name 6-Fluoro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine (18 g, 0.071 mol) was dissolved in ethanol (1000 mL), and charged with 10% palladium on carbon (2.0 g). The mixture was hydrogenated at room temperature overnight. The mixture was filtrated through celite and washed with ethanol. The filtrate was combined and evaporated in vacuo. The residue was purified by silica gel flash chromatography (PE:EA=2:1) to afford the title compound. LC/MS m/z=151.2 [M+H]+.
Name
2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

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